Clarithromycin Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clarithromycin Impurity E, also known as 6,11-Di-O-methylerythromycin A, is a reference standard in the British Pharmacopoeia . It has the empirical formula C39H71NO13 and a molecular weight of 761.98 . It is a derivative of erythromycin .
Synthesis Analysis
Clarithromycin 9-(E)-oxime is a key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides . The process for its preparation does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C1OC@HC@@(O)C@HC@@HC(C@HCC@@(OC)C@HC@@HC)CC@@HO2)C@@HC@H(OC)C@@HC@HO3)[C@H]1C
=O` .
Chemical Reactions Analysis
Clarithromycin 9-(E)-oxime, the key raw material for the synthesis of the 9a-lactam macrolide, is obtained when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . The concentration of the new impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .
Physical and Chemical Properties Analysis
This compound is a pharmaceutical primary standard . It is stored at a temperature of 2-8°C . The product is provided as delivered and specified by the issuing Pharmacopoeia .
Aplicaciones Científicas De Investigación
Impurity Profiling of Clarithromycin : High-performance liquid chromatography (HPLC) is utilized for identifying and estimating manufacturing and degradation impurities in clarithromycin. This method allows for the detection of impurities like Clarithromycin Impurity E at a level of 0.10% (w/w) (Morgan et al., 1990).
Stability-Indicating HPLC Method for Clarithromycin : A study developed an isocratic liquid chromatographic method for impurity profiling of clarithromycin bulk samples. This method is crucial for understanding the stability of clarithromycin and its impurities under different conditions (Abuga et al., 2001).
Impact of Ionizing Radiation on Clarithromycin Stability : Investigating the effects of ionizing radiation on clarithromycin, this study found that irradiation at certain levels does not lead to degradation products. This has implications for the stability of clarithromycin and its impurities during sterilization processes (Salem et al., 2017).
Clarithromycin Effects on Algae : This research explored the ecological impact of clarithromycin, including its impurities, on aquatic ecosystems. Understanding these effects is vital for assessing environmental risks associated with pharmaceutical residues (Peng et al., 2020).
Clarithromycin in Wastewater Treatment : A study on the influence of clarithromycin on the production of volatile fatty acids during waste activated sludge anaerobic fermentation highlighted its environmental impact. This is relevant for understanding the behavior of impurities like this compound in wastewater treatment processes (Huang et al., 2019).
Nanostructured Metal Oxide Sensors for Antibiotic Monitoring : This paper discusses the development of sensors to detect clarithromycin in aquatic environments, which is crucial for monitoring environmental contamination and possibly its impurities (Magro et al., 2022).
Clarithromycin Chemical Derivatization for Chromophore Addition : Research on introducing a chromophore in clarithromycin through chemical derivatization aimed to enhance its detection at low concentrations. This technique could be applicable for tracking impurities like this compound in various samples (Abualhasan et al., 2020).
Mecanismo De Acción
Like other macrolides, Clarithromycin and its impurities inhibit bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Clarithromycin may be bacteriostatic or bactericidal depending on the organism and drug concentration .
Safety and Hazards
Clarithromycin, from which Clarithromycin Impurity E is derived, is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to wash hands, forearms, and face thoroughly after handling, and to avoid eating, drinking, or smoking when using this product . Release to the environment should be avoided .
Direcciones Futuras
The development of a selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method for the determination of clarithromycin antibiotic in human plasma has been reported . This method could be applied to quantify clarithromycin in spiked human plasma and real samples from healthy volunteers, indicating its potential utility for clinical and bioavailability studies .
Análisis Bioquímico
Biochemical Properties
It is known that it is a derivative of erythromycin, which interacts with the 50S subunit of the bacterial ribosome, inhibiting protein synthesis
Cellular Effects
Given its structural similarity to erythromycin, it may have similar effects on bacterial cells, including inhibition of protein synthesis
Molecular Mechanism
As a derivative of erythromycin, it may bind to the 50S subunit of the bacterial ribosome and inhibit protein synthesis
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity E involves the conversion of erythromycin A to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Erythromycin A", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Water" ], "Reaction": [ "Erythromycin A is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of erythromycin A.", "The sodium salt is then treated with hydrochloric acid to form erythromycin A hydrochloride.", "Acetic anhydride is added to the erythromycin A hydrochloride solution to form the acetylated derivative.", "The acetylated derivative is then treated with sodium acetate and water to form Clarithromycin Impurity E." ] } | |
Número CAS |
81103-14-2 |
Fórmula molecular |
C39H71NO13 |
Peso molecular |
762.0 g/mol |
Nombre IUPAC |
(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1 |
Clave InChI |
DWRKNXHSSDFLOJ-MQXKPBBZSA-N |
SMILES isomérico |
CC[C@H]1C([C@@H]([C@H](C(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
Apariencia |
White to Off-White Solid |
melting_point |
>255°C (dec.) |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
6,11-Di-O-methylerythromycin; 11-O-Methylclarithromycin; USP Clarithromycin Related Compound A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.